molecular formula C11H13N3O B7107349 N-(oxolan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine

N-(oxolan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B7107349
M. Wt: 203.24 g/mol
InChI Key: UXPZAQGNQUAXTC-UHFFFAOYSA-N
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Description

N-(oxolan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with an oxolan-3-yl substituent

Properties

IUPAC Name

N-(oxolan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-3-12-11-8(1)5-10(6-13-11)14-9-2-4-15-7-9/h1,3,5-6,9,14H,2,4,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPZAQGNQUAXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NC2=CN=C3C(=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves the condensation of primary amines with pyrrolo[2,3-b]pyridine derivatives. One common method is the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines under acidic conditions . This reaction proceeds through a recyclization mechanism to yield the desired pyrrolo[2,3-b]pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrrolo[2,3-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(oxolan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine involves its interaction with molecular targets, such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(oxolan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxolan-3-yl group enhances its solubility and reactivity, making it a valuable compound for various applications.

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